![molecular formula C22H27N3O3 B11600874 1'-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11600874.png)
1'-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1,4'-bipiperidine-4'-carboxamide
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Overview
Description
1’-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1,4’-bipiperidine-4’-carboxamide is a complex organic compound with a unique structure that includes an indene moiety and a bipiperidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1,4’-bipiperidine-4’-carboxamide typically involves multiple stepsCommon reagents used in these reactions include indene, piperidine, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1’-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1’-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives: These compounds share a similar indene core and exhibit comparable chemical properties.
Bipiperidine derivatives: Compounds with a bipiperidine core that may have different substituents but similar structural features.
Uniqueness
1’-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1,4’-bipiperidine-4’-carboxamide is unique due to its specific combination of an indene moiety and a bipiperidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
The compound 1'-[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]-1,4'-bipiperidine-4'-carboxamide is a novel bipiperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The structure of the compound features a bipiperidine core with an indene-derived substituent that may influence its pharmacological properties. The presence of the 1,3-dioxo moiety is significant for its biological interactions.
Research indicates that compounds similar to this bipiperidine derivative often exhibit their biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives act as inhibitors of specific enzymes involved in cellular signaling pathways, such as kinases.
- Antimicrobial Activity : The compound may demonstrate activity against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis.
- Anticancer Properties : Compounds like this have been shown to induce apoptosis in cancer cells by affecting the MAPK signaling pathway.
Biological Activity Data
The following table summarizes key biological activities reported for related compounds and provides insights into the expected activity of the target compound based on structural similarities.
Activity Type | Reference Compound | Concentration (μM) | Effectiveness (%) | Mechanism of Action |
---|---|---|---|---|
Antibacterial | Compound A | 15.625 - 125 | 70% (MRSA) | Inhibition of protein synthesis |
Antifungal | Compound B | 106.91 - 208.59 | 75% (C. albicans) | Inhibition of biofilm formation |
Anticancer | Compound C | 10 | 80% (A375 cells) | MAPK pathway inhibition |
Case Studies
- Antimicrobial Efficacy : In a study examining various bipiperidine derivatives, one compound demonstrated significant antibacterial activity against MRSA with a minimum inhibitory concentration (MIC) of 62.5 μM. This suggests that similar structural features in the target compound may confer comparable antimicrobial properties .
- Anticancer Potential : Another research effort focused on B-Raf V600E-selective inhibitors showed that certain derivatives could inhibit proliferation in melanoma cells effectively at low concentrations (10 μM). The mechanism was attributed to the disruption of the MAPK signaling pathway, indicating a potential therapeutic application for our target compound in oncology .
- Biofilm Inhibition : A derivative with similar structural characteristics was noted for its ability to inhibit biofilm formation in Pseudomonas aeruginosa at concentrations significantly lower than traditional antibiotics, showcasing its potential as an effective anti-biofilm agent .
Properties
Molecular Formula |
C22H27N3O3 |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
1-[1-(1,3-dioxoinden-2-ylidene)ethyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H27N3O3/c1-15(18-19(26)16-7-3-4-8-17(16)20(18)27)24-13-9-22(10-14-24,21(23)28)25-11-5-2-6-12-25/h3-4,7-8H,2,5-6,9-14H2,1H3,(H2,23,28) |
InChI Key |
IUNYCMGZZLPIHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCC(CC3)(C(=O)N)N4CCCCC4 |
Origin of Product |
United States |
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